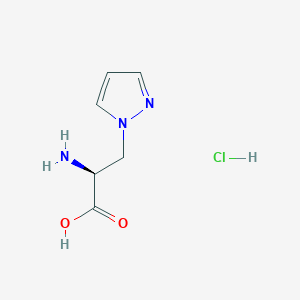

(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride

Description

“(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride” is a synthetic α-amino acid derivative featuring a pyrazole ring substituted at the β-position of the amino acid backbone. Its structure combines the chiral (2S)-configuration of alanine with a 1H-pyrazol-1-yl group, making it a non-proteinogenic amino acid. The hydrochloride salt enhances solubility and stability, making it suitable for biochemical and pharmaceutical research. This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-343852) at a premium price ($1,380/1 g), reflecting its specialized applications in drug discovery and enzyme inhibition studies .

Properties

Molecular Formula |

C6H10ClN3O2 |

|---|---|

Molecular Weight |

191.61 g/mol |

IUPAC Name |

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)4-9-3-1-2-8-9;/h1-3,5H,4,7H2,(H,10,11);1H/t5-;/m0./s1 |

InChI Key |

JODWELBJVJRPDV-JEDNCBNOSA-N |

Isomeric SMILES |

C1=CN(N=C1)C[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the formation of the pyrazole ring followed by its attachment to the amino acid backbone. One common method for synthesizing pyrazoles is through the cycloaddition of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often involve mild temperatures and the use of catalysts such as copper or ruthenium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is synthesized via a multi-step sequence starting from L-aspartic acid derivatives. Key steps include:

-

Enone Formation : Methyl (2S)-2-[(benzyloxycarbonyl)amino]-4-oxo-6-phenylhex-5-enoate (enone intermediate) reacts with phenylhydrazine under acidic conditions to form a hydrazone intermediate, followed by aza-Michael cyclization to yield 2-pyrazoline derivatives .

-

Dehydrogenation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes 2-pyrazolines to the final pyrazole derivatives .

Example Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrazone Formation | Phenylhydrazine, HCl, MeOH, reflux (17 h) | 76% |

| Cyclization | DDQ, CH₂Cl₂, rt (2 h) | - |

Amino Acid Backbone

-

Deprotection : The benzyloxycarbonyl (Cbz) protecting group is removed under hydrogenolysis or acidic conditions, exposing the free amine for further functionalization .

-

Ester Hydrolysis : The methyl ester undergoes hydrolysis (e.g., with LiOH) to yield the carboxylic acid, enabling peptide coupling .

Pyrazole Ring

-

Electrophilic Substitution : The pyrazole nitrogen participates in reactions with electrophiles. For example, nitration or halogenation can occur at the 4-position of the pyrazole ring under controlled conditions .

-

Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introduction at the pyrazole’s 5-position .

Key Reaction Data

Spectroscopic Characterization

-

¹H NMR : Pyrazole protons resonate at δ 7.5–8.5 ppm (aromatic region), while the α-proton of the amino acid backbone appears at δ 4.0–4.5 ppm .

-

IR : Stretching vibrations at ~1717 cm⁻¹ (ester C=O) and ~1503 cm⁻¹ (pyrazole C=C) .

Stability

Scientific Research Applications

(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Commercial Availability and Pricing

| Compound | Supplier | Catalog Number | Price (1 g) |

|---|---|---|---|

| (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid HCl | Santa Cruz Biotechnology | sc-343852 | $1,380 |

| (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid HCl | American Elements | OMXX-282538-01 | Not reported |

Table 2: Spectroscopic Data (Selected Compounds)

| Compound | IR Peaks (cm⁻¹) | Notable Signals |

|---|---|---|

| Compound 26 (from ) | 3026 (NH), 1731 (C=O) | Confirms amide and carboxylic acid groups |

| Target compound () | Not reported | Expected C=O stretch ~1700 cm⁻¹ |

Biological Activity

(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride, also known as a pyrazole-based amino acid, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound comprises an amino acid backbone with a pyrazole moiety, which contributes to its distinctive chemical properties and pharmacological potential.

- Molecular Formula : C₆H₉N₃O₂·HCl

- Molecular Weight : 191.61 g/mol

- IUPAC Name : (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride

The presence of the pyrazole ring is significant, as it may influence the compound's interaction with various biological targets, enhancing its therapeutic applications.

Pharmacological Profile

Research indicates that (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride exhibits a range of biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Interaction studies have indicated its potential effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study Insights

A notable study evaluated the compound's antimicrobial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values were measured to assess its efficacy:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | 0.015 |

These results indicate that (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride demonstrates significant antimicrobial activity, particularly against S. aureus and E. coli, suggesting its potential as a therapeutic agent in treating infections.

The precise mechanism by which (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride exerts its biological effects is still under investigation. However, its structural similarity to other bioactive compounds suggests that it may modulate specific receptor pathways or inhibit key enzymes involved in microbial growth.

Comparative Analysis with Related Compounds

To better understand the unique properties of (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Amino-1H-pyrazole | Structure | Lacks propanoic acid side chain; studied for biochemical roles. |

| 3-Pyrazolylalanine | Structure | Contains alanine backbone; effects on protein synthesis studied. |

| Pyrazole-based Antioxidants | Structure | Known for antioxidant properties; varied biological activities. |

This table illustrates how (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride stands out due to its specific combination of amino acid structure and pyrazole ring, giving it unique pharmacological potential compared to other similar compounds.

Q & A

Q. What are the key steps in synthesizing (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride, and how is regioselectivity achieved?

The synthesis involves a regioselective condensation/aza-Michael reaction starting from protected amino acid esters. For example, methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate is reduced using sodium borohydride and lithium chloride in THF under argon to yield the target compound . Regioselectivity is controlled by steric and electronic effects of substituents on the pyrazole ring, as demonstrated in NMR data (e.g., ¹H and ¹³C shifts confirming substitution patterns) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Key techniques include:

- ¹H/¹³C NMR : Assignments of pyrazole ring protons (δ ~7.5–8.5 ppm) and α-amino acid backbone (δ ~3.5–4.5 ppm for CH₂ groups) .

- IR spectroscopy : Peaks at ~1731 cm⁻¹ (C=O stretching) and ~3026 cm⁻¹ (N-H stretching) confirm functional groups .

- Polarimetry : Optical rotation ([α]²⁸ values) validates chirality .

- Mass spectrometry : Molecular ion peaks and fragmentation patterns align with the hydrochloride salt (e.g., m/z ~195–280) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The hydrochloride salt enhances aqueous solubility compared to the free base. Stability studies should monitor:

- pH dependence : Hydrolysis of the pyrazole ring or racemization at acidic/basic conditions (e.g., pH <3 or >10) .

- Thermal stability : TGA/DSC data (not provided in evidence) are recommended to assess decomposition temperatures.

Advanced Research Questions

Q. How can conflicting regioselectivity data in pyrazole-substituted amino acid synthesis be resolved?

Contradictions arise from competing aza-Michael vs. direct alkylation pathways. To resolve this:

- Control experiments : Vary substituents (e.g., electron-withdrawing vs. donating groups on pyrazole) to isolate dominant pathways .

- Computational modeling : DFT calculations predict regioselectivity based on transition-state energies .

- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates .

Q. What methodological approaches optimize enantiomeric purity during synthesis?

- Chiral auxiliaries : Use benzyloxycarbonyl (Z) groups to protect the amino group, preventing racemization during coupling .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) in Michael addition steps, though evidence lacks specifics.

- Chromatographic resolution : Chiral HPLC (CSP columns) with UV detection at 254 nm verifies enantiopurity (>98% ee) .

Q. How does the pyrazole ring influence biological activity, and what assays validate its role?

The pyrazole moiety acts as a bioisostere for heterocycles in drug design. Key assays include:

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological samples .

- Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 195→138 for quantification) achieves sensitivity at ng/mL levels .

- Ion suppression : Add deuterated internal standards (e.g., D₃-labeled analog) to correct for signal variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.